BenchChemオンラインストアへようこそ!

(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate

Prodrug pharmacokinetics Oral bioavailability Metabolic activation

(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate, commonly referred to as 3'-O-Acetylhamaudol, is a naturally occurring chromone-class pyranochromene first isolated from Angelica japonica roots. It belongs to the linear dihydropyranochromone subclass and has a molecular formula of C₁₇H₁₈O₆ (MW 318.32 g/mol).

Molecular Formula C17H18O6
Molecular Weight 318.32 g/mol
Cat. No. B12301796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate
Molecular FormulaC17H18O6
Molecular Weight318.32 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC(=O)C)(C)C)O
InChIInChI=1S/C17H18O6/c1-8-5-11(19)15-13(21-8)7-12-10(16(15)20)6-14(22-9(2)18)17(3,4)23-12/h5,7,14,20H,6H2,1-4H3
InChIKeyZHMBJOBSCRAOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-Acetylhamaudol (CAS 30358-88-4): A Chromone-Derived Pyranochromene with Dual Anti-Angiogenic and Immunomodulatory Activity for Oncology Research Procurement


(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate, commonly referred to as 3'-O-Acetylhamaudol, is a naturally occurring chromone-class pyranochromene first isolated from Angelica japonica roots [1]. It belongs to the linear dihydropyranochromone subclass and has a molecular formula of C₁₇H₁₈O₆ (MW 318.32 g/mol) [2]. The compound is characterized by a 3'-O-acetyl substitution on the chromone scaffold, distinguishing it from its parent alcohol hamaudol and other acylated analogs such as 3'-O-angeloylhamaudol [1].

Why 3'-O-Acetylhamaudol Cannot Be Replaced by Hamaudol or Other Chromone Analogs in Anti-Angiogenesis and Immuno-Oncology Studies


Substituting 3'-O-acetylhamaudol with hamaudol, 3'-O-angeloylhamaudol, ledebouriellol, or sec-O-glucosylhamaudol introduces critical confounds in mechanism-of-action studies. 3'-O-Acetylhamaudol functions as an orally administered prodrug that is not detectable in systemic circulation post-administration; its in vivo efficacy is mediated entirely by its deacetylated metabolites hamaudol and 8-hydroxymethylhamaudol [1]. This prodrug property fundamentally alters pharmacokinetic parameters and tissue distribution relative to direct-acting analogs such as hamaudol or 3'-O-angeloylhamaudol, which are themselves directly bioactive [2]. Furthermore, 3'-O-acetylhamaudol exerts a dual mechanism — VEGF-induced VEGFR-2 phosphorylation inhibition and intestinal intraepithelial lymphocyte (IEL) activation — that is not replicated by any single close analog [1]. These compound-specific pharmacological properties make generic substitution scientifically invalid for experiments requiring mechanistic fidelity or pharmacokinetic reproducibility.

Head-to-Head Quantitative Differentiation Evidence for 3'-O-Acetylhamaudol (CAS 30358-88-4) Versus Closest Chromone Analogs


Prodrug Pharmacokinetics: 3'-O-Acetylhamaudol Is Undetectable in Plasma After Oral Administration, Unlike Direct-Acting Hamaudol

Following oral administration of 3'-O-acetylhamaudol to mice, the parent compound could not be detected in blood plasma; instead, two metabolites — hamaudol and 8-hydroxymethylhamaudol — were isolated from plasma by HPLC and identified as the active species [1]. In contrast, when hamaudol is administered directly, it is detected in circulation and exerts COX-1/COX-2 inhibitory activity without requiring metabolic activation [2]. This prodrug behavior is unique to the 3'-O-acetylated derivative among the hamaudol-based chromones.

Prodrug pharmacokinetics Oral bioavailability Metabolic activation

Dual Mechanism of Action: Anti-Angiogenesis Plus Intestinal IEL Activation — A Combination Not Shared by Hamaudol or 3'-O-Angeloylhamaudol

3'-O-Acetylhamaudol inhibits VEGF-induced VEGFR-2 phosphorylation in HUVECs at 10 μM, demonstrating anti-angiogenic activity equivalent to its metabolite hamaudol [1]. However, 3'-O-acetylhamaudol additionally activates intestinal intraepithelial lymphocytes (IELs), enhancing IL-12 and IFN-γ production in splenocytes — an immunomodulatory action not reported for hamaudol alone [1][2]. The related analog 3'-O-angeloylhamaudol instead shows direct cytotoxicity (IC₅₀ 4.41 μM against HL-60 cells) through mitochondrial-dependent apoptosis [3], representing a mechanistically distinct therapeutic profile.

Anti-angiogenesis Immuno-oncology Intestinal intraepithelial lymphocyte VEGFR-2

In Vivo Antitumor Efficacy in Colon 26-Bearing Mice: Quantitative Tumor Growth Inhibition Data for 3'-O-Acetylhamaudol

3'-O-Acetylhamaudol, administered orally at 25 and 50 mg/kg twice daily, significantly inhibited tumor growth in colon 26-bearing mice [1]. The anti-tumor effect was mediated through both anti-angiogenic actions (inhibition of VEGF-induced VEGFR-2 phosphorylation in HUVECs at 10 μM) and immunomodulation (IEL activation in spleen and small intestine) [1]. Its metabolite hamaudol, when administered directly at identical doses (25 and 50 mg/kg), also inhibited tumor growth and metastasis to the abdomen, but the immunomodulatory component (IEL activation) is specific to the 3'-O-acetylhamaudol → metabolite pathway [2]. No in vivo tumor efficacy data have been reported for 3'-O-angeloylhamaudol in an equivalent model.

Colon 26 carcinoma In vivo tumor model Tumor growth inhibition Oral dosing

COX-Independent Anti-Inflammatory Profile of 3'-O-Acetylhamaudol Versus COX-Dependent Hamaudol — Implications for Prostaglandin-Sparing Research Applications

Hamaudol demonstrates significant COX-1 and COX-2 inhibition with IC₅₀ values of 0.30 mM and 0.57 mM, respectively, and suppresses nitric oxide (NO) production in rat hepatocytes [1][2]. In contrast, 3'-O-acetylhamaudol's anti-tumor activity is mediated through COX-independent pathways: it had no effect on VEGF production and HIF-1α expression in colon 26 cells, acting instead through direct inhibition of VEGF-induced VEGFR-2 phosphorylation and IEL activation [3]. The structurally related 3'-O-angeloylhamaudol suppresses NO-mediated inflammatory responses [2], indicating that the 3'-O-acetyl modification redirects the pharmacological profile away from COX/NO pathways.

COX-1 COX-2 Anti-inflammatory Prostaglandin-sparing NO production

3'-O-Acetyl vs. 3'-O-Angeloyl Substitution: Quantitative Cytotoxicity Divergence Dictates Application-Specific Compound Selection

The nature of the C-3' ester substitution on the hamaudol scaffold profoundly alters the biological mechanism. 3'-O-Angeloylhamaudol exhibits direct cytotoxic activity against HL-60 human promyelocytic leukemia cells with an IC₅₀ of 4.41 μM, inducing apoptosis through mitochondrial membrane potential loss, cytochrome c release, and caspase-9 activation [1]. In contrast, 3'-O-acetylhamaudol does not rely on direct cytotoxicity for its anti-tumor effect; instead, it acts through anti-angiogenic and immunomodulatory mechanisms with no reported direct cancer cell killing activity [2]. This structure-activity divergence means that selection between the two compounds is dictated by the desired mechanism: direct apoptosis induction (3'-O-angeloyl) versus tumor microenvironment modulation (3'-O-acetyl).

Cytotoxicity HL-60 leukemia Apoptosis Chromone SAR Ester substitution

Recommended Research and Industrial Application Scenarios for 3'-O-Acetylhamaudol (CAS 30358-88-4) Based on Quantitative Differentiation Evidence


In Vivo Immuno-Oncology Studies Requiring Combined Anti-Angiogenic and Intestinal IEL-Mediated Immune Activation

3'-O-Acetylhamaudol is the preferred chromone-class tool compound for preclinical tumor models where dual anti-angiogenic and immunomodulatory mechanisms are desired. Its demonstrated inhibition of VEGF-induced VEGFR-2 phosphorylation in HUVECs at 10 μM, combined with activation of intestinal intraepithelial lymphocytes and enhanced IL-12/IFN-γ production, provides a single-agent approach to tumor microenvironment modulation [1]. Dosing at 25–50 mg/kg twice daily orally in mice has been validated in colon 26-bearing models [1]. Neither hamaudol (anti-angiogenic only) nor 3'-O-angeloylhamaudol (direct cytotoxicity, no anti-angiogenic data) replicates this combined pharmacological profile [2].

Prodrug Pharmacokinetic Research and Metabolic Activation Studies of Chromone-Derived Therapeutics

Because 3'-O-acetylhamaudol is not detectable in blood plasma after oral administration and relies entirely on metabolic conversion to hamaudol and 8-hydroxymethylhamaudol for in vivo efficacy [1], it serves as an ideal model compound for prodrug pharmacokinetic investigations. Researchers studying esterase-mediated activation, first-pass metabolism of natural product esters, or structure-metabolism relationships among chromone derivatives will find 3'-O-acetylhamaudol uniquely suited, as its metabolic fate has been rigorously characterized by HPLC-based plasma metabolite profiling [1]. Direct-acting analogs such as hamaudol lack this prodrug dimension [2].

COX-Independent Anti-Inflammatory Screening and Prostaglandin-Sparing Pharmacology

For anti-inflammatory screening cascades that explicitly require COX-1/COX-2-independent mechanisms, 3'-O-acetylhamaudol provides a validated negative control for COX pathway activity. Unlike hamaudol (COX-1 IC₅₀ 0.30 mM; COX-2 IC₅₀ 0.57 mM) or 3'-O-angeloylhamaudol (NO pathway inhibitor), 3'-O-acetylhamaudol exerts its biological effects without affecting VEGF production, HIF-1α expression, or COX enzyme activity [1][2]. This makes it a valuable comparator compound in mechanistic studies dissecting COX-dependent from COX-independent anti-inflammatory or anti-tumor effects [2].

Natural Product Reference Standard for Angelica Species Phytochemical Authentication and Quantitative HPLC Analysis

3'-O-Acetylhamaudol has been established as a marker compound for the rhizome of Angelica polymorpha, with validated RP-HPLC methods available for simultaneous quantification alongside aviprin, gosferol, 3'R-(+)-hamaudol, and isoimperatorin [1]. Procurement of high-purity 3'-O-acetylhamaudol (≥98% by HPLC) as a reference standard is essential for botanical authentication and quality control of Angelica species used in Kampo medicine, where substitution between Saposhnikoviae Radix (containing 3'-O-angeloylhamaudol, ledebouriellol, hamaudol) and Glehniae Radix cum Rhizoma (containing coumarins) can occur [2].

Quote Request

Request a Quote for (5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.